![molecular formula C7H7Cl2FSi B6247087 dichloro(4-fluorophenyl)methylsilane CAS No. 1422-90-8](/img/new.no-structure.jpg)
dichloro(4-fluorophenyl)methylsilane
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Overview
Description
Dichloro(4-fluorophenyl)methylsilane is an organosilicon compound that features a silicon atom bonded to two chlorine atoms, a methyl group, and a 4-fluorophenyl group
Preparation Methods
Dichloro(4-fluorophenyl)methylsilane can be synthesized through a Grignard reaction. The process involves the preparation of a Grignard reagent from 1-bromo-4-fluorobenzene and magnesium in anhydrous ether. This reagent is then reacted with dichloromethylsilane to yield this compound. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Chemical Reactions Analysis
Dichloro(4-fluorophenyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides, amines, or thiols under appropriate conditions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Scientific Research Applications
Scientific Research Applications
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Organic Synthesis
- Building Block : It serves as a crucial building block for synthesizing more complex organosilicon compounds. Its reactivity allows for the introduction of silicon-containing groups into organic molecules through substitution reactions with nucleophiles such as amines and thiols.
- Coupling Reactions : The compound can participate in coupling reactions like the Suzuki-Miyaura coupling, facilitating the formation of biaryl compounds from boronic acids.
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Material Science
- Silicon-Based Materials : Dichloro(4-fluorophenyl)methylsilane is utilized in developing silicon-based materials with tailored properties for various applications, including coatings and adhesives.
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Pharmaceuticals
- Precursor in Drug Synthesis : This compound is instrumental in synthesizing silicon-containing pharmaceutical agents, enhancing the efficacy and specificity of certain drugs. Its unique structure allows for modifications that can lead to novel therapeutic compounds.
Case Study 1: Synthesis of Silicon-Containing Drugs
In a study focused on developing novel antifungal agents, this compound was used as a precursor to synthesize silicon-containing triazole derivatives. The resulting compounds exhibited enhanced antifungal activity compared to their non-silicon counterparts, demonstrating the compound's potential in medicinal chemistry .
Case Study 2: Development of Advanced Coatings
Research has shown that incorporating this compound into polymer matrices enhances the hydrophobic properties of coatings. This application is particularly valuable in industries requiring water-repellent surfaces, such as automotive and aerospace sectors.
Mechanism of Action
The mechanism of action of dichloro(4-fluorophenyl)methylsilane involves its reactivity with nucleophiles due to the presence of the electrophilic silicon center. The silicon atom, bonded to electronegative chlorine atoms, is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce silicon-containing groups into molecules .
Comparison with Similar Compounds
Dichloro(4-fluorophenyl)methylsilane can be compared with other similar compounds such as:
Dichloromethylsilane: Lacks the 4-fluorophenyl group, making it less versatile in certain synthetic applications.
Dichloro(phenyl)methylsilane: Similar structure but without the fluorine atom, which can affect the compound’s reactivity and properties.
Dichloro(4-chlorophenyl)methylsilane: Contains a chlorine atom instead of a fluorine atom on the phenyl ring, which can lead to different reactivity patterns.
These comparisons highlight the unique properties of this compound, particularly the influence of the fluorine atom on its chemical behavior and applications.
Biological Activity
Dichloro(4-fluorophenyl)methylsilane is an organosilicon compound that has garnered attention due to its potential biological activities and applications in various fields, particularly in organic synthesis and agricultural chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and its implications in agricultural fungicides.
Chemical Structure and Properties
This compound has a molecular formula of C7H6Cl2F and a molecular weight of 189.03 g/mol. The compound features a silicon atom bonded to two chlorine atoms and a 4-fluorophenyl group, which contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The presence of fluorine enhances its reactivity, allowing it to participate in biochemical processes that may affect enzyme activity and cellular pathways. Notably, it may influence:
- Cell Signaling : The compound can modulate pathways related to cell communication by interacting with proteins involved in signaling cascades.
- Metabolism : Its chemical structure allows it to affect metabolic processes, potentially altering the function of enzymes involved in key metabolic pathways.
Biological Activity Data
Research indicates that this compound exhibits significant biological activity, particularly in the context of agriculture as a precursor for fungicides. Below is a summary table highlighting key findings from various studies:
Case Studies
- Antifungal Applications : A study evaluated the efficacy of this compound as a precursor for the synthesis of Flusilazole, a widely used fungicide. The results showed that compounds derived from this compound exhibited potent antifungal activity against various pathogens, including Fusarium graminearum, which is known for producing harmful mycotoxins in crops .
- Enzyme Interaction Studies : Another investigation focused on the interaction between this compound and specific enzymes involved in fungal metabolism. The compound was found to inhibit enzyme activity, suggesting potential applications in controlling fungal growth by disrupting metabolic processes .
Properties
CAS No. |
1422-90-8 |
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Molecular Formula |
C7H7Cl2FSi |
Molecular Weight |
209.12 g/mol |
IUPAC Name |
dichloro-(4-fluorophenyl)-methylsilane |
InChI |
InChI=1S/C7H7Cl2FSi/c1-11(8,9)7-4-2-6(10)3-5-7/h2-5H,1H3 |
InChI Key |
QTLAJGKMUZGZHV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=C(C=C1)F)(Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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